1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C₈H₁₃NO₄S and a molecular weight of 219.26 g/mol . It is characterized by the presence of a morpholine ring, a sulfonyl group, and a cyclopropane ring attached to an aldehyde group . This compound is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde typically involves the reaction of morpholine with a sulfonyl chloride to form the morpholine-4-sulfonyl intermediate . This intermediate is then reacted with cyclopropane-1-carbaldehyde under specific conditions to yield the final product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors . The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . The cyclopropane ring and aldehyde group can also participate in covalent bonding with target molecules, affecting their function and activity .
Comparison with Similar Compounds
1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(Morpholine-4-sulfonyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
1-(Morpholine-4-sulfonyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
1-(Morpholine-4-sulfonyl)cyclopropane-1-amine: Similar structure but with an amine group instead of an aldehyde group
Properties
Molecular Formula |
C8H13NO4S |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
1-morpholin-4-ylsulfonylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H13NO4S/c10-7-8(1-2-8)14(11,12)9-3-5-13-6-4-9/h7H,1-6H2 |
InChI Key |
FOCACDPKBUJTQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
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